molecular formula C12H14N4O6 B324396 N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE

N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE

Cat. No.: B324396
M. Wt: 310.26 g/mol
InChI Key: OCKQMVGCZWZZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE is a complex organic compound with the molecular formula C12H14N4O6 and a molecular weight of 310.26276 This compound is characterized by its unique structure, which includes multiple hydrazine and ester functional groups

Preparation Methods

The synthesis of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)benzaldehyde. This intermediate is then reacted with methyl carbazate to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazine functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H14N4O6

Molecular Weight

310.26 g/mol

IUPAC Name

methyl N-[[4-[(methoxycarbonylamino)carbamoyl]benzoyl]amino]carbamate

InChI

InChI=1S/C12H14N4O6/c1-21-11(19)15-13-9(17)7-3-5-8(6-4-7)10(18)14-16-12(20)22-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)

InChI Key

OCKQMVGCZWZZDS-UHFFFAOYSA-N

SMILES

COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC

Canonical SMILES

COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC

Origin of Product

United States

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